N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of an ethoxyphenyl group, a methylbenzyl group, and an indole moiety, which are linked through a thioacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioacetamide Formation: The indole derivative is then reacted with thioacetic acid or its derivatives to form the thioacetamide linkage.
Introduction of the Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the thioacetamide linkage, potentially converting it to an amine.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Functionalized ethoxyphenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetamide linkage may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(3-methylphenyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-30-22-13-11-21(12-14-22)27-26(29)18-31-25-17-28(24-10-5-4-9-23(24)25)16-20-8-6-7-19(2)15-20/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFKOGVVHGTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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